Cas no 68285-25-6 ((1S)-1-(2-fluorophenyl)ethan-1-amine)

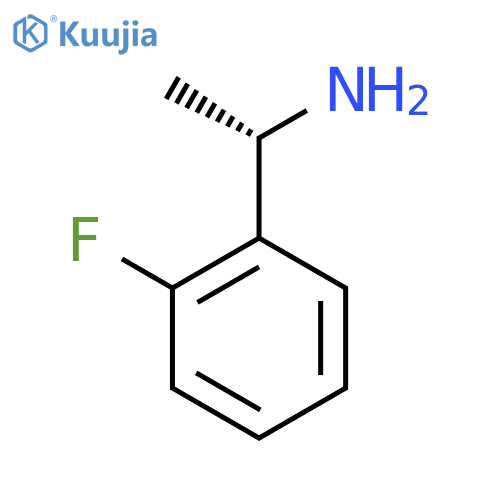

68285-25-6 structure

商品名:(1S)-1-(2-fluorophenyl)ethan-1-amine

(1S)-1-(2-fluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (S)-1-(2-Fluorophenyl)ethanamine

- (S)-1-(2-FLUOROPHENYL)ETHYLAMINE

- (1S)-1-(2-Fluorophenyl)ethylamine

- PC0612

- Benzenemethanamine,2-fluoro-a-methyl-, (S)-

- (1S)-1-(2-fluorophenyl)ethanamine

- (1S)-1-(2-fluorophenyl)ethan-1-amine

- C8H10FN

- PubChem15728

- DIWHJJUFVGEXGS-LURJTMIESA-N

- STL557330

- BBL103520

- (S)-2-Fluoro-alpha-methylbenzylamine

- (S)-1-(2-fluoro-phenyl)-ethylamine

- AB0026233

- ST2403

- SCHEMBL335364

- AKOS005258056

- PS-9385

- 68285-25-6

- (S)-1-(2-Fluorophenyl)ethylamine, ee 98%

- MFCD03092994

- DTXSID00427516

- (S)-1-(2-fluorophenyl)ethylamine, AldrichCPR

- EN300-112649

- CS-D0618

- S-OF-PEM

- (S)-1-(2-FLUOROPHENYL)ETHYLAMINE-HCl

- (1S)-1-(2-fluorophenyl)ethan-1-amine hydrochloride

- (S)-1-(2-fluorophenyl)ethan-1-amine

-

- MDL: MFCD03092994

- インチ: 1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1

- InChIKey: DIWHJJUFVGEXGS-LURJTMIESA-N

- ほほえんだ: FC1C=CC=CC=1[C@H](C)N

計算された属性

- せいみつぶんしりょう: 139.08000

- どういたいしつりょう: 139.079727485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 26

じっけんとくせい

- 密度みつど: 1.063±0.06 g/cm3(Predicted)

- ふってん: 179.8℃ at 760 mmHg

- PSA: 26.02000

- LogP: 2.54570

- 酸性度係数(pKa): 8.62±0.10(Predicted)

(1S)-1-(2-fluorophenyl)ethan-1-amine セキュリティ情報

(1S)-1-(2-fluorophenyl)ethan-1-amine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

(1S)-1-(2-fluorophenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1046878-1g |

(S)-1-(2-Fluorophenyl)ethanamine |

68285-25-6 | 98% | 1g |

$120 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91950-1g |

(S)-1-(2-Fluorophenyl)ethanamine |

68285-25-6 | 1g |

¥1026.0 | 2021-09-04 | ||

| Enamine | EN300-112649-10.0g |

(1S)-1-(2-fluorophenyl)ethan-1-amine |

68285-25-6 | 10g |

$776.0 | 2023-06-09 | ||

| Enamine | EN300-112649-1.0g |

(1S)-1-(2-fluorophenyl)ethan-1-amine |

68285-25-6 | 1g |

$104.0 | 2023-06-09 | ||

| TRC | F594180-25mg |

(S)-1-(2-Fluorophenyl)ethylamine |

68285-25-6 | 25mg |

$64.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D910654-1g |

(S)-1-(2-Fluorophenyl)ethylamine |

68285-25-6 | >97% | 1g |

$155 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ065-5G |

(1S)-1-(2-fluorophenyl)ethan-1-amine |

68285-25-6 | 95% | 5g |

¥ 3,227.00 | 2023-04-04 | |

| eNovation Chemicals LLC | K02468-1g |

(S)-1-(2-FLUOROPHENYL)ETHYLAMINE-HCl |

68285-25-6 | >97% | 1g |

$395 | 2023-09-04 | |

| abcr | AB227848-250mg |

(S)-1-(2-Fluorophenyl)ethylamine, 95%; . |

68285-25-6 | 95% | 250mg |

€109.40 | 2025-02-18 | |

| Enamine | EN300-112649-0.25g |

(1S)-1-(2-fluorophenyl)ethan-1-amine |

68285-25-6 | 95% | 0.25g |

$96.0 | 2023-10-26 |

(1S)-1-(2-fluorophenyl)ethan-1-amine 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

68285-25-6 ((1S)-1-(2-fluorophenyl)ethan-1-amine) 関連製品

- 185545-90-8((R)-1-(2-Fluorophenyl)ethylamine)

- 603951-44-6(1-(2,5-Difluorophenyl)ethanamine)

- 473249-01-3(1-(2-FLUOROPHENYL)PROPYLAMINE)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68285-25-6)(1S)-1-(2-fluorophenyl)ethan-1-amine

清らかである:99%

はかる:5g

価格 ($):188.0